SKLB1002 is a potent, selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] This small molecule compound exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels. [, ] SKLB1002 has been investigated for its potential in treating various diseases characterized by excessive or abnormal angiogenesis, including cancer and psoriasis. [, ]
SKLB1002 primarily acts by selectively inhibiting VEGFR2 signaling. [, ] VEGFR2, a receptor tyrosine kinase, plays a crucial role in angiogenesis by mediating the cellular responses to Vascular Endothelial Growth Factor (VEGF). [, ] By binding to VEGFR2, SKLB1002 inhibits the downstream signaling cascade, ultimately blocking VEGF-induced:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: